(-)-Chlorpheniramine maleate
Overview
Description
(-)-Chlorpheniramine maleate is an antihistamine compound commonly used to relieve symptoms of allergy, hay fever, and the common cold. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms. This compound is the maleate salt form of chlorpheniramine, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-chlorpheniramine maleate typically involves the reaction of chlorpheniramine base with maleic acid. The process can be summarized as follows:
Chlorpheniramine Base Preparation: Chlorpheniramine is synthesized through a multi-step process starting from benzyl cyanide and 2-chloropyridine. The key steps include alkylation, reduction, and cyclization reactions.
Formation of Maleate Salt: The chlorpheniramine base is then reacted with maleic acid in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis of chlorpheniramine base and its subsequent reaction with maleic acid.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (-)-Chlorpheniramine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Nitrated or halogenated derivatives.
Scientific Research Applications
(-)-Chlorpheniramine maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the reactivity and stability of antihistamines.
Biology: Research on its interaction with histamine receptors provides insights into allergic response mechanisms.
Medicine: It is extensively studied for its efficacy and safety in treating allergic conditions.
Industry: The compound is used in the formulation of various pharmaceutical products, including tablets, syrups, and nasal sprays.
Mechanism of Action
(-)-Chlorpheniramine maleate exerts its effects by competitively inhibiting the binding of histamine to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This inhibition prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation. The molecular targets include histamine H1 receptors, and the pathways involved are related to the modulation of allergic inflammatory responses.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Brompheniramine: Structurally similar to chlorpheniramine but with a bromine atom instead of chlorine.
Triprolidine: Another first-generation antihistamine with a different chemical structure but similar pharmacological effects.
Comparison:
Diphenhydramine: While both are first-generation antihistamines, diphenhydramine has a more pronounced sedative effect compared to (-)-chlorpheniramine maleate.
Brompheniramine: Brompheniramine and this compound have similar efficacy, but brompheniramine may have a slightly different side effect profile.
Triprolidine: Triprolidine has a faster onset of action but may cause more central nervous system side effects compared to this compound.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKFASWICGISY-HFNHQGOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904611 | |
Record name | (-)-Chlorpheniramine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-76-3, 113-92-8 | |
Record name | (-)-Chlorpheniramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23095-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Chlorpheniramine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorpheniramine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Chlorpheniramine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORPHENIRAMINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (-)-Chlorpheniramine Maleate is a first-generation H1-receptor antagonist. It competitively binds to H1 receptors, primarily in the periphery, preventing histamine from binding and triggering allergic responses. [, ] This blockage inhibits histamine-mediated vasodilation, capillary permeability, and smooth muscle contraction. []
ANone: By blocking H1 receptors, this compound reduces symptoms associated with allergic reactions like sneezing, itching, watery eyes, and runny nose. [] It also exhibits antipruritic effects by interfering with histamine's role in itching sensation. []
ANone: The molecular formula of this compound is C16H19ClN2 · C4H4O4, and its molecular weight is 390.86 g/mol.
ANone: Yes, studies have used various spectroscopic methods for characterization. For instance, Fourier-transform infrared spectroscopy (FTIR) confirmed the presence of specific functional groups in this compound loaded in sodium alginate-g-methylmethacrylate beads. []
ANone: Studies show that incorporating this compound into different formulations, like gels with permeation enhancers [], hydrophilic matrix capsules [], and sustained release tablets [], can significantly impact its stability, release profile, and bioavailability.
ANone: this compound is primarily studied for its pharmacological activity as an antihistamine. There is limited information available in the provided research papers regarding its catalytic properties and applications outside the pharmacological context.
ANone: While the provided research papers do not detail specific computational studies on this compound, QSAR (Quantitative Structure-Activity Relationship) models are mentioned for analyzing multi-component mixtures containing the drug. []
ANone: While not directly addressed in the provided research, it is known that even slight modifications to the (-)-Chlorpheniramine structure can significantly alter its H1 receptor binding affinity, potentially impacting its potency, selectivity, and duration of action.
ANone: Researchers have explored various formulation strategies like incorporating permeation enhancers in gels [], utilizing different grades of Carbopol polymers for sustained release [], and blending cellulose ether polymers in hydrophilic matrices [] to modify the release and potentially enhance the bioavailability of this compound.
ANone: The provided research papers primarily focus on pharmaceutical aspects of this compound, with limited information on specific SHE (Safety, Health, and Environment) regulations. It's essential to consult relevant regulatory guidelines for comprehensive information.
ANone: Oral bioavailability of this compound is variable, with approximately 25-45% reaching systemic circulation due to extensive first-pass metabolism in the liver. [] Formulation strategies can impact its absorption and overall bioavailability. [, , ]
ANone: this compound undergoes extensive hepatic metabolism, primarily via CYP450 enzymes. Its metabolites are then excreted primarily in the urine.
ANone: Studies utilized a rabbit model to assess the efficacy of topically applied this compound gels in managing allergic reactions, demonstrating comparable results to oral administration. []
ANone: Numerous clinical trials have investigated this compound for various conditions. One study evaluated its efficacy in a fixed-dose combination with other drugs for common cold symptoms in children, demonstrating safety and efficacy. []
ANone: The provided research highlights the importance of evaluating potential drug-drug interactions involving this compound. Studies have investigated its interaction with ketotifen fumerate, revealing the formation of a stable complex in vitro. []
ANone: Research explored various delivery systems for this compound, including topical gels with permeation enhancers, [] controlled release beads using sodium alginate-g-methylmethacrylate, [] and oral jellies as an alternative for pediatric and geriatric patients. []
ANone: The provided research primarily focuses on the pharmaceutical aspects of this compound. There is limited information on specific biomarkers for predicting efficacy or monitoring treatment response.
ANone: Studies utilized several analytical techniques, including:
ANone: The provided research primarily focuses on pharmaceutical and analytical aspects of this compound, with limited information available regarding its environmental impact and degradation pathways.
ANone: Studies investigating sustained release formulations highlight the influence of dissolution rate on drug release kinetics and, consequently, on the bioavailability of this compound. [] Different polymers and formulation techniques can significantly alter dissolution profiles. [, ]
ANone: Several studies emphasize the importance of validating analytical methods according to guidelines like those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Key parameters include linearity, precision, accuracy, specificity, limit of detection, limit of quantitation, and robustness. [, ]
ANone: The development and validation of robust analytical methods are crucial for ensuring the quality control of this compound in both raw materials and finished pharmaceutical products. [, , ] These methods ensure the accurate determination of drug content, purity, and stability, contributing to the overall safety and efficacy of the medication.
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